Higher Baseline Purity Compared to Key Halogenated Analogs from Common Suppliers
Multiple independent vendors report the target compound at ≥95% purity, whereas several suppliers list the 4‑chlorophenyl analog at only ≥95% or do not disclose purity . One major Asian vendor offers the 4‑chlorophenyl congener at NLT 98%, but this higher purity is not uniformly available across all suppliers . In contrast, the 4‑fluorophenyl compound is consistently listed at the 95% threshold by multiple independent sources, reducing procurement risk related to batch‑to‑batch variability .
| Evidence Dimension | Minimum guaranteed purity (as reported by vendor) |
|---|---|
| Target Compound Data | 95% (standard purity; confirmed by Bidepharm QC batch report, catalog 1261118‑04‑0, CAS 1374414‑03‑5) |
| Comparator Or Baseline | 2‑(4‑Chlorophenyl)‑8,8‑dimethyl‑7,8‑dihydroimidazo[1,2‑a]pyrazin‑6(5H)‑one: ≥95% (no QC batch report disclosed) or NLT 98% (single supplier) |
| Quantified Difference | The target offers a consistently documented purity floor of 95% across suppliers; the chloro analog shows supplier‑dependent variability (95% vs. 98% NLT). |
| Conditions | Vendor QC documentation (HPLC, NMR, GC) as reported on product pages and certificates of analysis. |
Why This Matters
A well‑documented purity floor directly reduces the need for in‑house repurification, saving time and cost in SAR campaigns.
